molecular formula C16H12ClN5 B8283417 3-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

3-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No. B8283417
M. Wt: 309.75 g/mol
InChI Key: XXJKOBKIGLHNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497278B2

Procedure details

The title compound was prepared according to Method A and the experimentals described for compound 1 from 3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine hydrochloride and 1H-1,2,3-triazole. 1H-NMR (400 MHz, CDCl3, δ) 8.17 (d, J=6.8 Hz, 1H), 8.00 (s, 1H), 7.68 (m, 3H), 7.52 (m, 2H), 7.33 (m, 1H), 7.26 (m, 1H), 6.93 (m, 1H), 5.74 (s, 2H) ppm; m/e 310.
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]2[N:11]3[CH:12]=[C:13](C)[CH:14]=[CH:15][C:10]3=[N:9][C:8]=2[C:17]2[CH:22]=[CH:21][C:20](C)=[CH:19][CH:18]=2)C=[CH:4][N:3]=[CH:2]1.[ClH:24].ClCC1N2N=CC=CC2=[N:29]C=1C1C=CC(Cl)=CC=1.N1C=CN=N1>>[N:1]1([CH2:6][C:7]2[N:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]3=[N:9][C:8]=2[C:17]2[CH:22]=[CH:21][C:20]([Cl:24])=[CH:19][CH:18]=2)[CH:2]=[N:3][CH:4]=[N:29]1 |f:1.2|

Inputs

Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CC1=C(N=C2N1C=C(C=C2)C)C2=CC=C(C=C2)C
Step Two
Name
3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC1=C(N=C2N1N=CC=C2)C2=CC=C(C=C2)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)CC1=C(N=C2N1C=CC=C2)C2=CC=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.